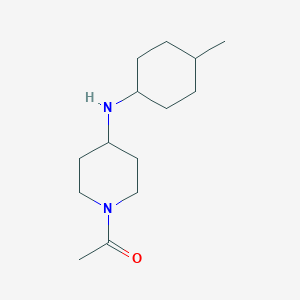

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Piperidine derivatives, including those similar to AMCP, are synthesized and characterized for their biological activities like anticancer and anesthetic properties. The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have also been explored.Molecular Structure Analysis

The molecular formula of AMCP is C14H26N2O . The InChI code is InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 . The canonical SMILES is CC1CCC(CC1)NC2CCN(CC2)C(=O)C .Chemical Reactions Analysis

AMCP has been used in catalyzing specific chemical reactions, indicating its efficiency in organic synthesis. Research explores the reaction of piperidine derivatives with aryl isocyanates, contributing to the understanding of chemical reactivity and synthesis of new compounds.Physical And Chemical Properties Analysis

AMCP has a molecular weight of 238.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The topological polar surface area is 32.3 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Binding

- The synthesis and pharmacological properties of enantiomeric 1-(1-methylcyclohexyl)piperidines have been explored. The cis isomer of a related compound exhibited significant binding affinity for the phencyclidine receptor, though none of the compounds antagonized the stereotypy induced by phencyclidine in mice (Thurkauf et al., 1988).

Catalytic Efficiency

- The compound 4-carboxy-N-(4'-pyridino) piperidine (CPP), an analogue of 4-dialkylamino pyridines, has been synthesized and anchored to various polymers, demonstrating efficiency in the acetylation reaction of 1-methyl cyclohexanol. This research indicates potential applications in catalysis (Guendouz et al., 1988).

Biological Activities

- Piperidin, a heterocyclic compound, and its derivatives have been studied for their biological activities, including herbicidal, fungicidal, anticancer, and anaesthetic properties. Specific substituted piperidin-4-one derivatives have been synthesized and characterized for these activities (Mubarak, 2017).

Synthetic Methodologies

- Research into the synthesis of 2-Acetyl-1,3-indandione derivatives and their reactions with piperidine demonstrates a broader scope of synthetic methodologies involving piperidine and its derivatives (Amer et al., 1979).

- Synthesis of cross-conjugated ω,ω′-bis-dimethylamino ketones and dinitriles with N-acetyl- and N-benzylpiperidine cycles has been investigated, expanding the potential applications in the synthesis of complex organic compounds (Krasnaya et al., 2011).

Analgesic Effects

- Derivatives of phencyclidine, such as 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and studied for their potential analgesic effects on acute and phasic pain, indicating the relevance in medicinal chemistry (Ahmadi & Mahmoudi, 2005).

Analytical Characterization

- The analytical characterization of substituted 1-(1-phenylcyclohexyl)piperidines has been conducted to provide essential data for monitoring these substances, particularly for harm reduction purposes (Wallach et al., 2014).

Eigenschaften

IUPAC Name |

1-[4-[(4-methylcyclohexyl)amino]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c1-11-3-5-13(6-4-11)15-14-7-9-16(10-8-14)12(2)17/h11,13-15H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEIGZKHHGDNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2CCN(CC2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649273 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-methylcyclohexyl)piperidin-4-amine | |

CAS RN |

859524-25-7 |

Source

|

| Record name | 1-{4-[(4-Methylcyclohexyl)amino]piperidin-1-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)